1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide
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Overview
Description
1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound belongs to the class of benzoquinolines, which are known for their aromaticity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoquinoline Core: The initial step involves the synthesis of the benzoquinoline core through a Friedländer synthesis, which combines an aromatic aldehyde with a ketone in the presence of a base.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Nitration: The nitrophenyl group is introduced through a nitration reaction, where the benzoquinoline core is treated with a mixture of concentrated nitric acid and sulfuric acid.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring using methyl iodide, resulting in the formation of the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or even organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium chloride, sodium bromide, organic nucleophiles, typically in polar solvents like acetone or dimethyl sulfoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding halide or organic derivatives.
Scientific Research Applications
1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoquinoline: Shares the benzoquinoline core but lacks the nitrophenyl and iodide groups.
Nitrophenylquinoline: Contains the nitrophenyl group but may differ in the position of methyl groups and the presence of iodide.
Quaternary Ammonium Salts: Similar in having a positively charged nitrogen atom but differ in the overall structure and substituents.
Uniqueness
1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenyl group enhances its electronic properties, while the iodide ion provides versatility in substitution reactions.
Properties
CAS No. |
63316-98-3 |
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Molecular Formula |
C22H19IN2O2 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
1,2,4-trimethyl-3-(4-nitrophenyl)benzo[f]quinolin-4-ium;iodide |
InChI |
InChI=1S/C22H19N2O2.HI/c1-14-15(2)22(17-8-11-18(12-9-17)24(25)26)23(3)20-13-10-16-6-4-5-7-19(16)21(14)20;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI Key |
YFXUAERHGPUPOM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)[N+](=O)[O-])C.[I-] |
Origin of Product |
United States |
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